molecular formula C14H14N2O3 B12540250 N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide CAS No. 663610-83-1

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

Katalognummer: B12540250
CAS-Nummer: 663610-83-1
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: GZNBVAHMIVZWRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is an organic compound with a complex structure that includes both amine and benzamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide typically involves the reaction of 4-aminophenol with 2-hydroxy-4-methoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can enhance its solubility and reactivity. Additionally, the amide linkage provides stability and the potential for forming strong hydrogen bonds, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

663610-83-1

Molekularformel

C14H14N2O3

Molekulargewicht

258.27 g/mol

IUPAC-Name

N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18)

InChI-Schlüssel

GZNBVAHMIVZWRH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.